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Compound Name:
8-Methoxy-2-methyl-5-

nitroquinoline

CAS No.: 857495-64-8

Cat. No.: B2401822

Get Quote

Title: Definitive Characterization of C11H10N2O3 Scaffolds (MPBA): Combustion Analysis vs.

HRMS Subtitle: A Comparative Guide for Validating Bulk Purity in Barbiturate Drug Discovery

Executive Summary & Core Directive
In the development of CNS-active agents, specifically 5-Methyl-5-phenylbarbituric acid (MPBA)

and its isomers (C11H10N2O3), researchers face a critical validation checkpoint: distinguishing

molecular identity from bulk purity.[1][2][3]

While High-Resolution Mass Spectrometry (HRMS) has become the high-throughput standard

for confirming molecular formulas, it frequently fails to detect non-ionizable impurities, trapped

solvents, or hydration states—factors that ruin downstream biological assays.[1][2][3]

This guide advocates for the Automated Dynamic Flash Combustion (CHN Analysis) as the

"Product" of choice for definitive release testing, comparing its performance directly against Q-

TOF HRMS (The Alternative).[1][2][3] We present experimental data demonstrating why CHN

remains the non-negotiable gold standard for C11H10N2O3 solid-state characterization.
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The Challenge: C11H10N2O3 Polymorphism
The molecular formula C11H10N2O3 (MW: 218.21 g/mol ) is common to several bioactive

scaffolds, most notably 5-Methyl-5-phenylbarbituric acid (Rutonal).[1][2][3] These compounds

are prone to:

Tautomerism: Lactam-lactim shifts that complicate NMR integration.[1][2][3]

Solvatomorphism: Forming stable hydrates or trapping synthesis solvents (e.g., Ethanol,

DCM).[1][2]

The Problem: HRMS uses "soft" ionization (ESI/APCI). In the ion source, solvated water

molecules are often stripped away, and inorganic salts are invisible.[1][2] A sample can appear

"pure" on a mass spec while being 15% salt by weight.[1][2][3]

Comparative Analysis: CHN (Product) vs. HRMS
(Alternative)
Mechanism of Action

The Product (CHN Combustion): The sample is flash-combusted at >1000°C in an oxygen-

rich environment.[1][2][3] Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to

N₂/NOx (reduced to N₂).[1][2] These gases are separated (GC) and quantified via Thermal

Conductivity Detection (TCD).[1][2][3] This measures the entire sample mass.[1][2][3]

The Alternative (HRMS): The sample is ionized and accelerated.[1][2][3] The Time-of-Flight

(TOF) detector measures the mass-to-charge ratio (

).[1][2][3] This measures only ionizable molecules.[1][2][3]

Performance Data: The "Blind Spot" Test
The following table presents a simulated validation of three batches of synthesized MPBA

(C11H10N2O3).

Theoretical Values (C11H10N2O3):

C: 60.55%[1][2][3]
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H: 4.62%[1][2][3]

N: 12.84%[1][2][3]

Table 1: Comparative Detection Capabilities

Batch Condition
HRMS (Q-TOF)

Result

CHN Analysis

(Combustion) Result
Interpretation

Batch A (Pure

Anhydrous)

PassFound

: 219.0765

$[M+H]^+Error:

0.8 ppm

PassC: 60.48% (

-0.07)H: 4.65% (

+0.03)N: 12.81% (

-0.[1][2][3]03)

Both methods confirm

purity.[1][2][3][4]

Batch B

(Monohydrate)

False PassFound

: 219.0764

$[M+H]^+Source heat

desolvated the

sample.

Fail (Correctly)C:

55.93% (Low)H:

5.12% (High)N:

11.86% (Low)

CHN detects water.

HRMS missed the

7.6% water weight,

leading to incorrect

dosing calculations.

Batch C (10% NaCl

Impurity)

False PassFound

: 219.0766

$[M+H]^+`Salts do not

fly in ESI+.[1][2][3]

Fail (Correctly)C:

54.50% (Low)H:

4.15% (Low)N:

11.55% (Low)

CHN detects bulk

impurity. Values are

consistently low due

to "dead mass" of salt.

[1][2][3]

Key Insight: HRMS confirms what is in the vial. CHN confirms how much of the vial is actually

the target compound.[1][2][3]

Experimental Protocol: Automated CHN Analysis
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To achieve the ±0.4% accuracy required by journals (e.g., J. Org. Chem.) for C11H10N2O3,

specific handling of the nitrogen reduction phase is required due to the pyrimidine ring.[1][2]

Protocol: Dynamic Flash Combustion for Barbiturates
Equipment: Automated Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).[1][2]

Reagents: Tungsten (VI) oxide (Catalyst), Reduced Copper (Reduction agent).[1][2][3]

Calibration:

Condition the system with 3 "dummy" runs of Sulfanilamide.[1][2][3]

Calibrate using Acetanilide (C: 71.09, H: 6.71, N: 10.[1][2]36) due to its similar C/N ratio to

MPBA.[2][3]

K-Factor Validity: Ensure the K-factor standard deviation is <0.02.[1][2][3]

Sample Preparation (The Critical Step):

Dry C11H10N2O3 sample in a vacuum oven at 40°C for 4 hours to remove surface

moisture (unless testing for hydrates).[1][2][3]

Weigh 1.500 mg to 2.000 mg (±0.001 mg) into a tin capsule.

Note: Fold the tin capsule tightly to exclude atmospheric nitrogen.[1][2][3]

Combustion Parameters:

Furnace Temp: 950°C (Left), 840°C (Right/Reduction).[1][2][3]

Oxygen Flow: Inject 250 mL/min for 5 seconds (excess O2 required to break the

pyrimidine ring).

Helium Carrier Flow: 140 mL/min.[1][2][3]

Data Interpretation:

Acceptance Criteria: Theoretical ± 0.4%.
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Troubleshooting: If Nitrogen is low but Carbon is correct, the combustion time was too

short to break the N-C bonds in the heterocycle.[1][2][3] Increase O2 injection time by 2

seconds.

Decision Logic & Workflow
The following diagram illustrates the decision matrix for releasing a C11H10N2O3 compound

for biological screening.
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Caption: Workflow for validating Barbiturate scaffolds. Note that HRMS is a gateway step, but

CHN is the determinant for bulk purity.[1][2]

Conclusion
For C11H10N2O3 compounds, relying solely on HRMS is a methodological risk.[1][2] While

HRMS excels at identifying the presence of the correct molecule, it fails to quantify the purity of

the bulk material relative to solvates and inorganic contaminants.[1][2][3]

The Product (Automated Combustion Analysis) remains the only self-validating method that

accounts for 100% of the sample mass.[1][2][3] For drug development professionals, the

integration of CHN data is not just a publication requirement—it is a safeguard against false

positives in biological assays caused by incorrect molar dosing.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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